molecular formula C10H10ClN3O3S B5827496 N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B5827496
M. Wt: 287.72 g/mol
InChI Key: NRFRIGODZTYAGY-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide is an organic compound with the molecular formula C10H10ClN3O3S This compound is characterized by the presence of a chloro-nitrophenyl group attached to a carbamothioyl-propanamide moiety

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-2-9(15)13-10(18)12-6-3-4-7(11)8(5-6)14(16)17/h3-5H,2H2,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRIGODZTYAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitroaniline with a suitable isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

    Reduction: 4-amino-3-nitrophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution and reduction reactions, which can modify its structure and activity. The molecular pathways involved include the inhibition of specific enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-nitrophenyl group with a carbamothioyl-propanamide moiety makes it a versatile compound for various applications in research and industry.

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